molecular formula C15H19OP B14570338 Propyl ethyl(naphthalen-1-yl)phosphinite CAS No. 61388-62-3

Propyl ethyl(naphthalen-1-yl)phosphinite

Cat. No.: B14570338
CAS No.: 61388-62-3
M. Wt: 246.28 g/mol
InChI Key: HIYCDZRIGVRQAC-UHFFFAOYSA-N
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Description

Propyl ethyl(naphthalen-1-yl)phosphinite is an organophosphorus compound featuring a naphthalene ring substituted with a phosphinite group (-P-O-) bound to ethyl and propyl alkyl chains. Phosphinites are pivotal in coordination chemistry, often serving as ligands in transition metal catalysis due to their moderate electron-donating properties and tunable steric bulk. Structural characterization of such compounds typically employs NMR spectroscopy and X-ray crystallography, with software like SHELX aiding in refinement .

Properties

CAS No.

61388-62-3

Molecular Formula

C15H19OP

Molecular Weight

246.28 g/mol

IUPAC Name

ethyl-naphthalen-1-yl-propoxyphosphane

InChI

InChI=1S/C15H19OP/c1-3-12-16-17(4-2)15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,3-4,12H2,1-2H3

InChI Key

HIYCDZRIGVRQAC-UHFFFAOYSA-N

Canonical SMILES

CCCOP(CC)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Chemical Reactions Analysis

Propyl ethyl(naphthalen-1-yl)phosphinite undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propyl ethyl(naphthalen-1-yl)phosphinite has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl ethyl(naphthalen-1-yl)phosphinite involves its interaction with molecular targets through its phosphinite group. This group can coordinate with metal centers in catalytic processes, facilitating the formation and breaking of chemical bonds. The pathways involved often include the activation of substrates and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Substituent Effects on Polarity and Reactivity

The polarity of organophosphorus compounds is modulated by alkyl chain length and functional groups. Evidence from Green Chemistry (2024) demonstrates that in phenolic derivatives, increasing aliphatic chain length (e.g., methyl → ethyl → propyl) elevates polarity, as seen in the order: propyl guaiacol > ethyl guaiacol > methyl paraben . For Propyl ethyl(naphthalen-1-yl)phosphinite, the propyl chain may marginally increase polarity compared to purely ethyl-substituted analogs. However, the phosphinite group (-P-O-) introduces distinct electronic effects, reducing overall polarity relative to hydroxyl or ester groups.

Table 1: Polarity and Substituent Effects

Compound Functional Group Key Substituents Relative Polarity*
Propyl guaiacol -OH Propyl High
Ethyl guaiacol -OH Ethyl Moderate
Methyl paraben -COOCH3 Methyl Low-Moderate
This compound -P-O- Propyl, Ethyl Moderate-Low

*Inferred from alkyl chain trends and functional group contributions .

Purity and Analytical Challenges

NMR spectroscopy is critical for assessing purity. In Green Chemistry (2024), propyl guaiacol and ethyl guaiacol achieved >70% purity, while methyl paraben showed only 33.4% purity due to broad impurity signals . For this compound, synthesis likely faces similar challenges, such as byproducts from incomplete alkylation or oxidation of the phosphinite group. Advanced techniques like UHPLC (Ultra-High Performance Liquid Chromatography) could resolve these impurities, though phosphinites may require specialized solvents due to lower polarity.

Functional Group Comparisons

Phosphinites differ markedly from other naphthalene derivatives:

  • Naphthalen-1-ol derivatives (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol): The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents but limiting catalytic utility .
  • Chloroformates (e.g., Propyl chloroformate): Highly reactive acylating agents, contrasting with phosphinites’ role as ligands .
  • Halogenated compounds (e.g., propyl iodide): Exhibit nucleophilic reactivity, whereas phosphinites participate in coordination chemistry .

Table 2: Functional Group Reactivity

Compound Type Key Reactivity Primary Applications
Phosphinite Metal coordination, electron donation Catalysis, ligand design
Naphthalenol Hydrogen bonding, acidity Pharmaceuticals, agrochemicals
Chloroformate Acylation, esterification Organic synthesis
Halogenated derivatives Nucleophilic substitution Cross-coupling reactions

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